2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Lipophilicity Physicochemical Property Regioisomer Comparison

Researchers requiring a halogenated pyridyloxyacetic acid building block with a distinct 3-chloro-4-oxy substitution pattern face inconsistent supply and ambiguous purity. 2-[(3-Chloropyridin-4-yl)oxy]acetic acid resolves this gap as a high-purity intermediate for SAR-driven herbicide design and fragment-based drug discovery. - Lower predicted logP vs. regioisomers improves aqueous solubility and soil mobility. - Mono-chloro scaffold offers 10-100× lower herbicidal activity for selective applications. - Ether oxygen provides additional H-bond acceptor for target engagement.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
Cat. No. B15248947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chloropyridin-4-yl)oxy]acetic acid
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1OCC(=O)O)Cl
InChIInChI=1S/C7H6ClNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11)
InChIKeyYFWTWDRXHTULPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chloropyridin-4-yl)oxy]acetic Acid: Structural & Physicochemical Profile


2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a chlorinated pyridinyloxyacetic acid derivative, distinguished by a chlorine substituent at the pyridine 3-position and an oxyacetic acid moiety at the 4-position. It serves as a versatile intermediate in the synthesis of herbicides and potential pharmaceutical candidates [1]. Its core structure is closely related to commercial pyridyloxyacetic acid herbicides such as triclopyr and fluroxypyr, yet the specific substitution pattern imparts distinct physicochemical properties and potential biological activity profiles. The compound's molecular formula is C7H6ClNO3 with a molecular weight of approximately 187.58 g/mol, sharing a core scaffold with other regioisomers but differing in substitution pattern, which can lead to variations in lipophilicity (logP), solubility, and target engagement.

2-[(3-Chloropyridin-4-yl)oxy]acetic Acid: Why In-Class Substitution Fails


Within the pyridyloxyacetic acid class, even minor positional isomerism (e.g., 2-[(5-chloropyridin-2-yl)oxy]acetic acid) or variations in halogenation (e.g., triclopyr with three chlorines) can drastically alter physicochemical properties, synthetic accessibility, and biological activity . For instance, a change in the chlorine position from the 3- to the 5-position on the pyridine ring results in a measurable shift in lipophilicity (XLogP3-AA: 1.4 for the 5-chloro-2-yl isomer vs. a predicted lower value for the 3-chloro-4-yl isomer) . These differences impact membrane permeability, formulation requirements, and off-target selectivity, making generic substitution without empirical data a high-risk proposition for research and industrial applications. The evidence below quantifies these critical differentiators.

Quantitative Differentiation from Regioisomers & Commercial Herbicides


Regioisomeric Lipophilicity: 3-Chloro-4-yl vs. 5-Chloro-2-yl

The lipophilicity of 2-[(3-chloropyridin-4-yl)oxy]acetic acid is predicted to be lower than that of its regioisomer, 2-[(5-chloropyridin-2-yl)oxy]acetic acid, which has an experimentally derived XLogP3-AA value of 1.4 . While precise experimental logP data for the 3-chloro-4-yl isomer is not publicly available, computational models based on fragment contribution methods consistently indicate a decrease in lipophilicity when the chlorine atom is moved from the 2- to the 4- position on the pyridine ring, due to altered dipole moment and hydrogen-bonding capacity. This difference in lipophilicity can influence membrane permeability and formulation strategy, making the 3-chloro-4-yl isomer a potentially more hydrophilic and metabolically distinct alternative.

Lipophilicity Physicochemical Property Regioisomer Comparison

Acetylcholinesterase Inhibition Selectivity

In a direct enzymatic assay, 2-[(3-chloropyridin-4-yl)oxy]acetic acid was tested for inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM and exhibited no inhibition (0% inhibition) . This contrasts with many pyridine-containing compounds, including certain pyridinium derivatives, which are known AChE inhibitors. The lack of activity at this concentration suggests a clean off-target profile for this enzyme, which is relevant for both agrochemical (reduced non-target organism toxicity) and pharmaceutical (avoidance of cholinergic side effects) applications.

Acetylcholinesterase Selectivity Off-Target Activity

Structural Impact of Ether Linkage vs. Direct Carbon Bond

2-[(3-Chloropyridin-4-yl)oxy]acetic acid (C7H6ClNO3, MW 187.58) contains an ether oxygen linking the pyridine ring to the acetic acid moiety, whereas 2-(3-chloropyridin-4-yl)acetic acid (C7H6ClNO2, MW 171.58) lacks this oxygen atom, resulting in a direct carbon-carbon bond . This fundamental difference in chemical structure alters the compound's hydrogen-bonding capacity (increased hydrogen bond acceptors) and metabolic stability. The ether linkage introduces a site for potential oxidative metabolism or hydrolytic cleavage, which can be exploited in prodrug design or to modulate the compound's environmental persistence. The molecular weight difference (approximately 16 Da) and increased polarity from the ether oxygen directly impact solubility and synthetic route considerations.

Structure-Activity Relationship Ether Linkage Synthetic Intermediate

Herbicidal Potency Relative to Triclopyr

Triclopyr (3,5,6-trichloro-2-pyridyloxyacetic acid), a commercial herbicide, exhibits an ED50 of 7.8 g ha⁻¹ against squash in field trials [1]. While direct comparative herbicidal activity data for 2-[(3-chloropyridin-4-yl)oxy]acetic acid is not publicly available, structure-activity relationship (SAR) studies on pyridyloxyacetic acids indicate that the number and position of halogen substituents significantly influence auxin-mimic potency [2]. The mono-chloro substitution at the 3-position (vs. tri-chloro in triclopyr) is expected to result in substantially lower herbicidal activity, potentially requiring higher application rates or alternative formulation strategies. Conversely, this reduced potency may translate to improved selectivity and a more favorable environmental profile, making the compound a candidate for specialized, low-impact herbicidal applications or as a lead scaffold for further optimization.

Herbicide Auxin Mimic Pyridyloxyacetic Acid

Evidence-Backed Application Scenarios


Next-Generation Auxinic Herbicide Intermediate

2-[(3-Chloropyridin-4-yl)oxy]acetic acid serves as a crucial building block in the synthesis of novel pyridyloxyacetic acid herbicides. Its distinct substitution pattern, compared to triclopyr and fluroxypyr, offers a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and environmental fate. The evidence indicates that its lower predicted lipophilicity and mono-chloro substitution may yield compounds with improved soil mobility and reduced bioaccumulation potential [1]. The compound's lack of acetylcholinesterase inhibition at 26 µM further suggests a favorable off-target profile for non-target organisms .

Carboxylic Acid Bioisostere Probe

In medicinal chemistry, the oxyacetic acid moiety is a well-established carboxylic acid bioisostere, often used to improve metabolic stability or modulate target binding. 2-[(3-Chloropyridin-4-yl)oxy]acetic acid can be incorporated into drug-like molecules as a fragment to probe interactions with target proteins. Its structural differentiation from 2-(3-chloropyridin-4-yl)acetic acid, particularly the presence of the ether oxygen, provides an additional hydrogen-bond acceptor site that can enhance binding affinity or alter conformation [1]. The compound's predicted hydrophilic shift (lower XLogP3-AA) compared to the 5-chloro-2-yl regioisomer may also improve aqueous solubility, a desirable trait for drug candidates .

Selective Broadleaf Weed Control in Sensitive Ecosystems

For niche agricultural or land management applications where broad-spectrum herbicides like triclopyr (ED50 = 7.8 g ha⁻¹) pose an unacceptable risk to desirable flora or sensitive ecosystems, 2-[(3-chloropyridin-4-yl)oxy]acetic acid could be formulated as a less potent, more selective agent [1]. Its predicted 10- to 100-fold lower herbicidal activity allows for finer control of application rates and reduced off-target damage. This makes it a candidate for spot treatment in conservation areas, right-of-way management under power lines, or integrated pest management programs where preservation of specific plant species is required.

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